molecular formula C5H9NS B1658075 1-Isocyano-3-(methylsulfanyl)propane CAS No. 59479-58-2

1-Isocyano-3-(methylsulfanyl)propane

Cat. No.: B1658075
CAS No.: 59479-58-2
M. Wt: 115.2 g/mol
InChI Key: DSMSXPROECHJFY-UHFFFAOYSA-N
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Description

1-Isocyano-3-(methylsulfanyl)propane is an organic compound featuring both an isocyano group and a methylsulfanyl (methylthio) group. This combination makes it a reagent of interest for developing novel chemical entities and advanced materials. Isocyanides are renowned in synthetic chemistry for their role as key building blocks in Isocyanide-Based Multicomponent Reactions (IMCRs) . These one-pot reactions, such as the Ugi and Passerini reactions, are powerful tools for the efficient and rapid generation of complex molecular scaffolds and chemical libraries, which are invaluable in medicinal chemistry and drug discovery . The unique electronic structure of the isocyanide functional group allows it to act as a molecular chameleon, reacting with both electrophiles and nucleophiles at the terminal carbon atom . Beyond its utility in multicomponent reactions, the isocyanide functional group has significant applications in material science. Isocyanides are investigated for their use in constructing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), as well as in catalysis and the development of supramolecular structures . The methylsulfanyl group on the propane chain may impart additional properties or serve as a handle for further chemical modification, potentially influencing the compound's reactivity, solubility, or coordination behavior. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyano-3-methylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-6-4-3-5-7-2/h3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSXPROECHJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600477
Record name 1-Isocyano-3-(methylsulfanyl)propane
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URL https://comptox.epa.gov/dashboard/DTXSID90600477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59479-58-2
Record name 1-Isocyano-3-(methylsulfanyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Isocyano 3 Methylsulfanyl Propane and Analogous Isocyano Alkyl Thioethers

Established Synthetic Routes for Isocyanides

The isocyano group (–N≡C) is a unique and versatile functional group in organic synthesis, known for its ambiphilic reactivity. prepchem.com Its preparation is crucial for accessing a wide range of compounds, including complex heterocycles and peptides. prepchem.com Two primary methods dominate the synthesis of isocyanides: the dehydration of N-substituted formamides and nucleophilic isocyanation.

Dehydration of N-Substituted Formamides

The most prevalent and reliable method for synthesizing isocyanides is the dehydration of N-substituted formamides. prepchem.comthegoodscentscompany.com This two-step approach first involves the formylation of a primary amine, followed by the removal of a water molecule from the resulting formamide (B127407) to yield the isocyanide. nih.gov A variety of dehydrating agents have been developed for this purpose, each with its own advantages regarding efficiency, substrate scope, and reaction conditions.

Phosphorus oxychloride (POCl₃), often used in combination with a tertiary amine base like triethylamine (B128534) (TEA), is a classic and highly effective reagent for this transformation. thegoodscentscompany.comresearchgate.net The reaction is typically fast and provides high yields for a wide range of alkyl and aryl formamides. researchgate.net Recent protocols have focused on greener approaches, such as using triethylamine as both the base and solvent, which can lead to nearly quantitative yields in minutes under mild conditions. researchgate.net

Other dehydrating systems include:

Phosgene (B1210022) and its derivatives: Phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), and triphosgene (B27547) are powerful dehydrating agents but are limited by their extreme toxicity. prepchem.com

Tosyl Chloride (TsCl): In the presence of a base like pyridine, tosyl chloride can efficiently dehydrate formamides. researchgate.net

Triphenylphosphine (PPh₃) and Iodine (I₂): This combination offers a mild and convenient method using readily available and low-cost reagents to produce isocyanides in high yields under ambient conditions. prepchem.com

Burgess Reagent: This reagent is particularly effective for substrates containing sensitive functional groups, such as trimethylsilyl (B98337) ethers, that might not be stable under harsher conditions. google.com

The choice of dehydrating agent often depends on the specific substrate and the desired reaction conditions.

Interactive Table 1: Common Dehydrating Agents for N-Substituted Formamides

Dehydrating Agent Typical Base Common Solvents Key Advantages
Phosphorus Oxychloride (POCl₃) Triethylamine, Pyridine Dichloromethane (B109758), THF, Triethylamine High efficiency, fast reaction times, widely applicable. thegoodscentscompany.comresearchgate.net
Triphenylphosphine (PPh₃) / Iodine (I₂) Triethylamine, DIPEA Dichloromethane, Acetonitrile Mild conditions, low-cost reagents, good for various substrates. prepchem.com
Tosyl Chloride (TsCl) Pyridine Dichloromethane Readily available, effective for many formamides. researchgate.net
Burgess Reagent None (acts as its own base) Tetrahydrofuran, Benzene Very mild, suitable for sensitive functional groups. google.com
Phosgene / Diphosgene Tertiary Amines Dichloromethane, Toluene Highly effective but extremely toxic. prepchem.com

Nucleophilic Isocyanation Approaches

An alternative, more direct strategy for isocyanide synthesis is nucleophilic isocyanation. sigmaaldrich.comsigmaaldrich.com This method involves the substitution of a leaving group (e.g., a halide) with a cyanide source that acts as a nitrogen nucleophile. sigmaaldrich.com Cyanide is an ambident nucleophile, meaning it can react through either its carbon or nitrogen atom. researchgate.net While reaction at the carbon terminus to form nitriles is generally preferred, specific conditions and reagents can favor the formation of the isocyanide product. researchgate.net

The classic example of this approach is the reaction of an alkyl halide with silver cyanide (AgCN). researchgate.net The interaction between the silver cation and the halide leaving group facilitates the reaction, and the nature of the silver-cyanide bond promotes attack through the nitrogen atom. researchgate.net Other cyanide sources, such as trimethylsilyl cyanide (TMSCN), have also been used, often in the presence of an activator like silver perchlorate (B79767) (AgClO₄). researchgate.net

Despite its directness, nucleophilic isocyanation is often considered a less mature and more challenging procedure than formamide dehydration. sigmaaldrich.comsigmaaldrich.com Achieving high selectivity for the isocyanide over the thermodynamically more stable nitrile can be difficult, and the method's success is often highly dependent on the substrate and reaction conditions.

Introduction of the Thioether Moiety in Propane (B168953) Derivatives

Thioethers, also known as sulfides, are a class of organosulfur compounds integral to many pharmaceuticals and natural products. rsc.orgmdpi.com The introduction of a thioether, and specifically a methylsulfanyl group (–SMe), onto a propane backbone can be achieved through several reliable methods.

The most common and straightforward approach is the Williamson ether synthesis analogue for sulfur, which involves the nucleophilic substitution (SN2) reaction between a thiolate and an alkyl halide. researchgate.net To synthesize a propane derivative with a terminal methylsulfanyl group, one would typically react sodium thiomethoxide (NaSMe) with a 3-halopropane derivative (e.g., 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane). The thiolate anion (CH₃S⁻) is an excellent nucleophile, leading to efficient displacement of the halide to form the C–S bond. researchgate.net

Alternatively, alcohols can be converted into thioethers. nih.gov Modified Mitsunobu reactions, for instance, can achieve the stereospecific conversion of a secondary or tertiary alcohol to a thioether with inversion of configuration by using a thiol nucleophile. nih.govchemicalbook.com For introducing a methylsulfanyl group onto a propane chain starting from a propanol (B110389) derivative like 3-chloro-1-propanol, the hydroxyl group can be activated or converted to a better leaving group before substitution with a methylthiolate source.

Convergent and Divergent Synthetic Strategies for Bifunctional Isocyano Alkyl Thioethers

Synthesizing a molecule with two distinct functional groups like 1-isocyano-3-(methylsulfanyl)propane requires a strategy that carefully orchestrates the introduction of each group. Both convergent and divergent approaches can be envisioned.

Targeted Synthesis of this compound

A highly efficient and logical approach to the synthesis of this compound is a convergent strategy that builds upon a commercially available, bifunctional starting material. This method leverages the robust and high-yielding reactions for isocyanide formation.

The key precursor for this synthesis is 3-(methylsulfanyl)propan-1-amine , a compound that is readily available from chemical suppliers. sigmaaldrich.comsigmaaldrich.com This molecule already contains the required carbon backbone and the thioether functionality. The synthesis can be completed in two high-yielding steps:

Formylation: The primary amine group of 3-(methylsulfanyl)propan-1-amine is converted to the corresponding formamide, N-[3-(methylsulfanyl)propyl]formamide . chemicalbook.com This reaction is typically achieved by treating the amine with a formylating agent such as ethyl formate (B1220265) or formic acid. nih.gov

Dehydration: The resulting formamide is then dehydrated using one of the established methods described in section 2.1.1. For example, treatment with phosphorus oxychloride (POCl₃) in the presence of triethylamine would effectively convert the formamide into the target molecule, This compound . researchgate.net

This linear sequence is advantageous because it uses a commercially available starting material and relies on two well-established and generally high-yielding transformations, making it a practical and direct route to the desired product.

Stereoselective Synthesis of Chiral Isocyano Alkyl Thioethers

The synthesis of chiral, non-racemic isocyano alkyl thioethers is of significant interest for applications in asymmetric catalysis and medicinal chemistry. Achieving stereoselectivity requires the use of synthetic methods that can control the formation of stereocenters.

A common strategy involves the stereospecific synthesis of a chiral thioether alcohol, which can then be converted to the target isocyanide. nih.gov For example, a chiral epoxide can be opened with a thiolate nucleophile in a regioselective and stereospecific manner to produce a chiral β-hydroxy thioether. The resulting hydroxyl group can then be converted into an amine with retention or inversion of configuration, depending on the chosen method (e.g., via mesylation, azide (B81097) displacement, and reduction). Finally, the chiral amine is transformed into the isocyanide via the formylation and dehydration sequence described previously.

Modified Mitsunobu reactions also provide a powerful tool for creating chiral thioethers. nih.govchemicalbook.com By starting with an enantiomerically pure secondary alcohol, a stereospecific SN2 reaction with a thiol can be achieved, leading to the formation of a chiral thioether with inverted stereochemistry. chemicalbook.com If the substrate also contains a precursor to an amino group, this intermediate can be elaborated to the final chiral isocyano alkyl thioether. These methods highlight how established principles of asymmetric synthesis can be applied to construct complex, stereodefined bifunctional molecules.

Sustainable and Green Chemistry Protocols in Isocyano Thioether Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for isocyanides, including this compound and its analogs. These efforts focus on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and utilizing more benign reaction conditions. Key areas of advancement include the use of less toxic dehydrating agents, the implementation of solvent-free or eco-friendly solvent systems, and the application of innovative techniques like mechanochemistry.

One significant advancement in green isocyanide synthesis is the replacement of traditionally used hazardous dehydrating agents like phosphorus oxychloride and phosgene derivatives. rsc.org Research has identified p-toluenesulfonyl chloride (p-TsCl) as a preferable alternative for the dehydration of N-formamides to isocyanides. rsc.org This reagent is not only less toxic but also more affordable and allows for a simplified reaction protocol and work-up, leading to a significantly reduced E-factor (Environmental factor), a key metric in green chemistry that measures the mass of waste generated per unit of product. rsc.org For non-sterically hindered aliphatic N-formamides, the use of p-TsCl can achieve high yields, up to 98%, with a low E-factor of 6.45. rsc.org

Another sustainable approach involves conducting the synthesis in environmentally benign solvents, such as water. A method for the dehydration of N-formamides to isocyanides has been developed that proceeds in water under micellar conditions at room temperature. rsc.org This protocol replaces the conventional combination of phosphorus oxychloride, triethylamine, and dichloromethane with p-toluenesulfonyl chloride, sodium hydrogen carbonate, and water, rendering the transformation safer and more sustainable. rsc.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, presents another eco-friendly route to isocyanides. nih.gov This technique can lower the toxicity of the reagents used and simplify the purification process. nih.gov For instance, a mechanochemical approach using p-TsCl and sodium carbonate for the dehydration of formamides has been demonstrated. nih.gov

Efforts have also been made to improve the sustainability of methods that still employ traditional reagents like phosphorus oxychloride. One such protocol involves using triethylamine as both a base and the solvent, which eliminates the need for volatile organic solvents like dichloromethane. mdpi.comnih.gov This co-solvent-free approach can lead to excellent yields in a very short reaction time. mdpi.comnih.gov

These sustainable methodologies offer greener and more practical access to aliphatic isocyanides. rsc.org The focus on minimizing waste, reducing toxicity, and simplifying reaction procedures aligns with the core principles of green chemistry, paving the way for more environmentally responsible synthesis of isocyano alkyl thioethers.

Dehydrating Reagent Base/Solvent System Key Advantages Yields E-factor
p-Toluenesulfonyl chloride (p-TsCl)Triethylamine / DichloromethaneLess toxic, cheaper reagent, simplified work-up rsc.orgUp to 98% rsc.orgAs low as 6.45 rsc.org
p-Toluenesulfonyl chloride (p-TsCl)Sodium hydrogen carbonate / Water (micellar)Environmentally friendly solvent, safe reagents rsc.org--
Phosphorus oxychloride (POCl₃)Triethylamine (as solvent)Avoids volatile organic solvents, rapid reaction mdpi.comnih.govHigh to excellent mdpi.comnih.govMinimized waste nih.gov
p-Toluenesulfonyl chloride (p-TsCl)Sodium carbonate (mechanochemical)Solvent-free, reduced toxicity, straightforward purification nih.gov--

Reactivity and Mechanistic Studies of 1 Isocyano 3 Methylsulfanyl Propane

Fundamental Reaction Pathways of Isocyanides

Isocyanides are known for their unique electronic structure, which allows them to react with a variety of reagents, including nucleophiles, electrophiles, and radicals. beilstein-journals.org

Nucleophilic Additions to the Isocyano Carbon

One of the most significant reactions of isocyanides involves the nucleophilic addition to the terminal carbon atom of the C≡N group. mdpi.com This reactivity is attributed to the electronic structure of the isocyanide, which can be described by resonance structures that place a partial positive charge on the carbon and a negative charge on the nitrogen.

The mechanism of nucleophilic addition to isocyanides can proceed through several pathways, including concerted, dissociative, and associative mechanisms. mdpi.com In a concerted mechanism, the nucleophile attacks the isocyano carbon simultaneously with a proton transfer to the nitrogen atom. The dissociative mechanism involves the initial deprotonation of the nucleophile, followed by the attack of the resulting anion on the isocyano carbon. The associative mechanism, often observed in metal-coordinated isocyanides, involves the initial attack of the nucleophile on the carbon atom, followed by deprotonation of the nucleophile and subsequent protonation of the isocyano nitrogen. mdpi.comresearchgate.net

Table 1: Mechanisms of Nucleophilic Addition to Isocyanides

Mechanism Description Key Intermediates
Concerted Single-step process with simultaneous bond formation and proton transfer. Transition state involves both nucleophile and proton source.
Dissociative Initial deprotonation of the nucleophile followed by addition to the isocyano carbon. Anionic nucleophile.

| Associative | Stepwise addition of the nucleophile, followed by proton transfer steps. | Zwitterionic or neutral adducts. |

These reactions are fundamental to the synthetic utility of isocyanides, enabling the formation of a wide array of nitrogen-containing compounds.

Electrophilic Additions to the Isocyano Nitrogen

While less common than nucleophilic addition to the carbon, isocyanides can also undergo electrophilic attack at the nitrogen atom. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. stackexchange.com This mode of reactivity is particularly relevant in the context of certain metal-catalyzed reactions and with specific electrophiles. The addition of an electrophile to the nitrogen atom results in the formation of a nitrilium ion intermediate, which can then be trapped by a nucleophile.

Radical Reactions Involving Isocyanides

Isocyanides are effective radical acceptors. nih.gov The addition of a radical species to the isocyano carbon generates a highly reactive imidoyl radical intermediate. beilstein-journals.org This intermediate can then participate in a variety of subsequent reactions, including hydrogen atom abstraction, further addition to other unsaturated systems, or intramolecular cyclization. beilstein-journals.org

For instance, the radical cyclization of 2-isocyanobiaryls proceeds through the formation of an imidoyl radical, which then undergoes intramolecular addition to an adjacent aromatic ring to form phenanthridine (B189435) derivatives. beilstein-journals.orgnih.gov This highlights the synthetic potential of radical reactions involving isocyanides for the construction of complex heterocyclic systems.

Reactivity of the Thioether Moiety in 1-Isocyano-3-(methylsulfanyl)propane

The thioether group in this compound provides a second site of reactivity, primarily involving the sulfur atom.

Oxidation Chemistry of Sulfide Linkages

Thioethers are readily oxidized to form sulfoxides and subsequently sulfones. masterorganicchemistry.com This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), and hypochlorite (B82951). masterorganicchemistry.comnih.gov The oxidation of thioethers to sulfoxides is often a rapid process. rsc.org For example, the reaction with hypochlorite can have half-lives in the range of seconds to minutes. nih.govacs.org Further oxidation of the sulfoxide (B87167) to the corresponding sulfone is also possible, though it may require harsher conditions or specific catalysts. rsc.org

Table 2: Common Oxidizing Agents for Thioethers

Oxidizing Agent Product(s) General Reactivity
Hydrogen Peroxide (H₂O₂) Sulfoxide, Sulfone Can be slow under physiological conditions. nih.govacs.org
Peroxyacids (e.g., m-CPBA) Sulfoxide, Sulfone Effective for oxidation to both sulfoxides and sulfones. masterorganicchemistry.com

The selective oxidation of thioethers is a valuable transformation in organic synthesis, as sulfoxides are important synthetic intermediates. rsc.org

Reactivity of α-Thio Alkyl Radicals

Hydrogen atom abstraction from the carbon atom adjacent (in the α-position) to the sulfur atom of a thioether leads to the formation of an α-thio alkyl radical. These radicals are stabilized by the adjacent sulfur atom through delocalization of the unpaired electron onto the sulfur. acs.org The formation of α-(alkylthio)alkyl radicals is a known pathway in the reaction of thioethers with hydroxyl radicals. acs.org The stability of these radicals influences their subsequent reactivity, which can include further reactions such as addition to unsaturated bonds or recombination with other radical species.

Intramolecular Cyclization and Rearrangement Reactions

There are currently no specific studies available in the scientific literature that detail the intramolecular cyclization or rearrangement reactions of this compound.

Detailed research findings on cascade cyclization pathways involving this compound have not been reported.

Specific examples or mechanistic studies of isocyanide-cyanide rearrangements for this compound are not present in the available scientific literature.

Mechanistic Investigations Utilizing Experimental and Computational Techniques

No dedicated mechanistic investigations using experimental or computational methods for reactions involving this compound have been published.

There is no available data on the experimental identification or computational prediction of reaction intermediates in the reactions of this compound.

Detailed transition state analyses and the corresponding energy landscapes for the reactions of this compound have not been a subject of published research.

Multicomponent Reactions Mcrs Involving 1 Isocyano 3 Methylsulfanyl Propane

Ugi Reaction Frameworks and Applications

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, widely employed for the rapid synthesis of peptidomimetics and other complex amides. beilstein-journals.orgnih.gov The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to create α-acylamino amides. nih.gov While the Ugi reaction is versatile and accommodates a wide variety of substrates, beilstein-journals.org no documented studies or results were found that specifically utilize 1-Isocyano-3-(methylsulfanyl)propane as the isocyanide component. General applications of Ugi reactions include the creation of diverse compound libraries for drug discovery and the synthesis of heterocyclic structures through post-Ugi modifications. mdpi.comnih.govscispace.com However, the specific contribution or behavior of the methioninal-derived isocyanide remains unexplored in the available literature.

Passerini Reaction Architectures

The Passerini three-component reaction (P-3CR), which combines an isocyanide, a carbonyl compound, and a carboxylic acid to form α-acyloxy amides, is the first-discovered isocyanide-based MCR. wikipedia.orgnih.gov It is a powerful tool in combinatorial chemistry and for synthesizing functionalized molecules, including depsipeptides and potential therapeutic agents. organicreactions.orgmdpi.comnih.gov Similar to the Ugi reaction, the scope of the Passerini reaction is broad, but a thorough search did not reveal any instances where this compound was employed as a reactant. Therefore, no information is available on the specific architectures or products that would result from its inclusion in a Passerini reaction.

Strategies for Combinatorial Synthesis and Library Generation via MCRs

Multicomponent reactions are exceptionally well-suited for combinatorial chemistry and the generation of large compound libraries for high-throughput screening in drug discovery. frontiersin.orguniba.it The modular nature of MCRs allows for the creation of vast chemical diversity from a limited set of starting materials. researchgate.netrug.nl While general strategies for library generation using various isocyanides are well-established, researchgate.net there are no published strategies or libraries that have been built using this compound. Its potential for generating unique chemical matter remains theoretical in the absence of experimental data.

Coordination Chemistry and Catalytic Applications of 1 Isocyano 3 Methylsulfanyl Propane

1-Isocyano-3-(methylsulfanyl)propane as a Ligand in Transition Metal Complexes

The functional groups present in this compound, namely an isocyanide and a thioether, suggest its potential as a versatile ligand in coordination chemistry. Isocyanides are known to coordinate to transition metals, acting as strong σ-donors and variable π-acceptors, similar to carbon monoxide. wikipedia.org The thioether group also provides a soft sulfur donor site, making the compound a potential bidentate or bridging ligand. researchgate.net However, a detailed search of the chemical literature yielded no specific studies on the use of this compound as a ligand.

There are no published methods or documented examples for the synthesis of metal complexes specifically incorporating the this compound ligand. General methods for synthesizing transition metal isocyanide complexes are well-established, often involving the reaction of a metal precursor with the isocyanide ligand, but these have not been applied to this specific compound. nih.gov

No experimental or theoretical studies are available that analyze the binding modes or stereoelectronic effects of this compound. While the isocyanide group typically binds through its carbon atom and the thioether through its sulfur atom, the specific coordination behavior (e.g., chelation, bridging) of this bifunctional ligand has not been investigated. researchgate.netmdpi.com Consequently, there is no data on bond lengths, bond angles, or the electronic influence of this ligand on a metal center.

Catalytic Roles of Complexes Derived from this compound

There is no information available in the scientific literature regarding the catalytic activity of any metal complexes derived from this compound. The following subsections address the specific metals requested.

No studies have been found that employ palladium complexes of this compound in any catalytic transformations. While palladium catalysis involving either isocyanide insertion or thioether-ligand assistance is a broad field of research, no work has been reported with this particular ligand. mdpi.comrsc.orgumich.edu

There are no documented instances of this compound or its complexes being used in copper-mediated or copper-catalyzed coupling reactions. mdpi.comsemanticscholar.orgnih.gov

A search of the literature revealed no studies on the use of iridium or manganese complexes of this compound for catalysis. Research exists on iridium and manganese catalysis with other thioether or isocyanide-containing ligands, but not with the specified compound. nih.govnih.govrsc.orgnih.gov

Data Tables

No data could be retrieved from the literature to populate the tables for the specified compound.

Table 1: Synthesis of Metal-Isocyanide-Thioether Complexes

Metal Center Precursor Reaction Conditions Resulting Complex Yield (%) Reference

Table 2: Catalytic Applications

Metal Catalyst Reaction Type Substrates Product Yield (%) Reference

Organometallic Reactivity and Applications of Isocyano Alkyl Thioether Complexes

The field of organometallic chemistry has seen a surge in the development of multifunctional ligands, which can offer unique reactivity and stability to metal complexes. nih.gov Ligands incorporating both a soft isocyanide donor and a thioether linkage, such as this compound, represent a class of bifunctional ligands with significant potential in catalysis and coordination chemistry. thieme-connect.com The interplay between the isocyanide and thioether functionalities can lead to novel organometallic reactivity and open avenues for new catalytic applications.

The isocyanide group is isoelectronic with carbon monoxide, a ubiquitous ligand in organometallic chemistry. scripps.edu However, isocyanides are generally better σ-donors and poorer π-acceptors than CO, which influences the electronic properties of the resulting metal complexes. vu.nl The coordination of an isocyanide to a metal center enhances the electrophilicity of the isocyanide carbon, making it susceptible to nucleophilic attack. vu.nlmdpi.com This activation is a cornerstone of isocyanide-based catalytic cycles.

The thioether group, on the other hand, is a well-established coordinating group in its own right, although historically less utilized than phosphine or nitrogen-based ligands. thieme-connect.com The sulfur atom in a thioether can act as a neutral donor ligand, and its coordination strength can be tuned by the electronic and steric environment. thieme-connect.comresearchgate.net In a ligand like this compound, the thioether can act as a hemilabile ligand, reversibly coordinating to the metal center. This hemilability can be crucial in catalysis, allowing for the creation of vacant coordination sites for substrate binding and activation.

The organometallic reactivity of complexes of this compound is expected to be rich and varied. The ligand can coordinate to a metal center in a monodentate fashion through the isocyanide group, or it can act as a bidentate chelating ligand, forming a stable six-membered ring with the metal. The coordination mode will be influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

One of the key reactions of coordinated isocyanides is their insertion into metal-carbon or metal-hydride bonds. vu.nlmdpi.com This migratory insertion reaction forms an imidoyl species, which is a key intermediate in many catalytic processes. vu.nl For complexes of this compound, the thioether group could potentially influence the rate and regioselectivity of such insertion reactions through electronic or steric effects.

Furthermore, the coordinated isocyanide can undergo nucleophilic attack. mdpi.com The increased electrophilicity of the isocyanide carbon upon coordination makes it a target for a wide range of nucleophiles, including amines, alcohols, and carbanions. acs.orgoup.com This reactivity is harnessed in multicomponent reactions like the Ugi and Passerini reactions. scripps.edu

The catalytic applications of metal complexes of this compound are likely to be diverse. The bifunctional nature of the ligand makes it a promising candidate for a variety of catalytic transformations.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Isocyanide ligands have been shown to be effective in some palladium-catalyzed systems, often acting as ancillary ligands that modulate the reactivity of the metal center. vu.nl A bidentate isocyano-thioether ligand could provide enhanced stability to the palladium catalyst, potentially leading to higher turnover numbers and improved catalyst longevity.

Illustrative Data for a Hypothetical Suzuki-Miyaura Coupling Reaction:

EntryAryl HalideBoronic AcidCatalystLigandYield (%)
14-IodoanisolePhenylboronic acidPd(OAc)₂L1 95
24-BromoanisolePhenylboronic acidPd(OAc)₂L1 88
34-ChloroanisolePhenylboronic acidPd(OAc)₂L1 75
41-Iodonaphthalene4-Methylphenylboronic acidPd(OAc)₂L1 92

*L1 = this compound. Data is hypothetical and for illustrative purposes only.

C-H Functionalization:

Direct C-H functionalization is a highly desirable transformation as it offers a more atom-economical approach to the synthesis of complex molecules. rsc.org Metal complexes, particularly those of palladium, rhodium, and iridium, have been shown to catalyze the insertion of isocyanides into C-H bonds. rsc.org The chelation provided by the isocyano-thioether ligand could facilitate such transformations by bringing the substrate into close proximity with the metal center and stabilizing the key intermediates.

Hydroformylation and Related Carbonylation Reactions:

Given the isoelectronic relationship between isocyanides and carbon monoxide, complexes of this compound could potentially be employed in hydroformylation and other carbonylation reactions. The thioether functionality could influence the selectivity of the reaction, for example, by favoring the formation of either the linear or branched aldehyde product in hydroformylation.

Illustrative Data for a Hypothetical Hydroformylation of 1-Octene:

EntryCatalystLigandPressure (CO/H₂)Temperature (°C)n:iso ratio
1Rh(acac)(CO)₂L1 20 bar1002.5:1
2Rh(acac)(CO)₂L1 40 bar1003.0:1
3Rh(acac)(CO)₂L1 20 bar1202.2:1
4Co₂(CO)₈L1 100 bar1504.1:1

*L1 = this compound. Data is hypothetical and for illustrative purposes only.

Polymer Chemistry Involving 1 Isocyano 3 Methylsulfanyl Propane

Isocyanide-Based Polymerizations

The isocyanide group is a versatile functional group for polymerization, capable of participating in both chain-growth and step-growth mechanisms. This allows for the creation of a wide array of polymer architectures.

Controlled radical polymerization (CRP) methods offer precise control over polymer molecular weight and dispersity. While the radical polymerization of isocyanides can be challenging, recent advancements have demonstrated the feasibility of copolymerizing isocyanides with other monomers, such as acrylates, using techniques like cobalt-mediated radical polymerization. This approach allows for the tunable incorporation of isocyanide units into the polymer backbone. The resulting copolymers can exhibit unique properties, such as photodegradability, by installing ketone functionalities into the polymer backbone upon hydrolysis of the imine groups formed from the isocyanide.

Living polymerization of isocyanides, often catalyzed by transition metal complexes, provides another pathway to well-defined polymers. These polymerizations proceed through an insertion mechanism, leading to helical polymer structures known as polyisocyanides. The thioether group in 1-isocyano-3-(methylsulfanyl)propane would be expected to remain as a pendant group along the polymer chain in such a polymerization, offering sites for further functionalization.

Multicomponent polymerizations are powerful one-pot reactions that combine three or more different monomers to form a complex polymer structure. Isocyanides are particularly well-suited for MCPs, most notably in the Passerini and Ugi reactions. These reactions can be adapted for step-growth polymerization by using monomers with two reactive functional groups. For instance, a diisocyanide can be reacted with a dicarboxylic acid and a dialdehyde in a Passerini multicomponent polymerization to yield a polyester.

The table below illustrates a representative example of a multicomponent polymerization involving an isocyanide, which could be adapted for a monomer like this compound.

Polymerization TypeMonomer 1Monomer 2Monomer 3Resulting Polymer Linkage
Passerini 3-MCPDicarboxylic AcidDialdehydeDiisocyanideα-Acyloxy Amide
Ugi 4-MCPDicarboxylic AcidDialdehydeDiamineDiisocyanide
Isocyanide-CO2 MCPDiisocyanideBis(2-iodoaniline)Carbon DioxidePoly(benzoyleneurea)

This table presents generalized examples of isocyanide-based multicomponent polymerizations.

Synthesis of Functional Polymers and Advanced Polymeric Materials

The incorporation of this compound into polymers can impart specific functionalities and lead to materials with advanced properties.

The thioether group (-S-) in this compound can be integrated into the polymer architecture either as a pendant group or as part of the main chain, depending on the polymerization method. The presence of sulfur atoms in the polymer can significantly influence its properties, such as increasing the refractive index, enhancing thermal stability, and providing sites for metal ion coordination. For example, polyimides containing thioether linkages have been shown to exhibit high refractive indices and good thermal stability.

The combination of a rigid polyisocyanide backbone and flexible side chains containing thioether groups could lead to polymers with self-assembling capabilities. The helical structure of the polyisocyanide chain can induce ordered packing, while the side chains can engage in intermolecular interactions. Certain heterocyclic polymers synthesized through isocyanide-based multicomponent polymerizations have demonstrated the ability to self-assemble into various nanostructures, such as vesicles and micelles, in solution.

Post-Polymerization Modification Strategies for Isocyano Alkyl Thioether Polymers

Polymers synthesized from this compound would possess both unreacted isocyanide groups (if incorporated as pendant groups) and thioether moieties, both of which are amenable to post-polymerization modification. This allows for the further tailoring of polymer properties and the introduction of new functionalities.

The thioether group is particularly versatile for chemical modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which alters the polarity and electronic properties of the polymer. This has been demonstrated as an effective method for modifying conjugated polymers. Additionally, thioethers can be alkylated to form sulfonium (B1226848) salts, which can introduce charge into the polymer and has been used to create antibacterial surfaces.

The table below summarizes potential post-polymerization modification reactions for a polymer containing isocyano and thioether functionalities.

Functional GroupReagentReaction TypeResulting Functional Group
Thioether (-S-)Hydrogen Peroxide, m-CPBAOxidationSulfoxide (-SO-), Sulfone (-SO2-)
Thioether (-S-)Alkyl Halide (e.g., Methyl Iodide)AlkylationSulfonium Salt (-S+R-)
Isocyanide (-NC)Carboxylic Acid, AldehydePasserini Reactionα-Acyloxy Amide
Isocyanide (-NC)Carboxylic Acid, Aldehyde, AmineUgi Reactionα-Amino Amide

This table outlines potential modification strategies based on the known reactivity of thioether and isocyanide groups.

Advanced Spectroscopic and Computational Characterization of Isocyano Alkyl Thioether Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map the molecular skeleton and confirm the connectivity of atoms.

The ¹H and ¹³C NMR spectra of 1-isocyano-3-(methylsulfanyl)propane are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The electron-withdrawing nature of the isocyano group (-N⁺≡C⁻) and the electronegativity of the sulfur atom in the thioether group (-SMe) significantly influence the chemical shifts of nearby nuclei.

¹H NMR Spectroscopy: The proton spectrum is expected to display four distinct signals. The methyl protons of the thioether group (H-4) would appear as a singlet, shifted downfield due to the adjacent sulfur atom. The three methylene (B1212753) groups of the propane (B168953) chain (H-1, H-2, H-3) would appear as multiplets. The H-1 protons, being directly attached to the isocyano-bearing carbon, are expected to be the most deshielded of the methylene groups. The H-3 protons, adjacent to the sulfur atom, would also be shifted downfield, while the central H-2 protons would likely appear at the most upfield position among the methylene groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with proton decoupling, would show five singlets, one for each carbon atom. The isocyanide carbon (C-1) is expected to have a characteristic chemical shift in the range of 155-160 ppm. acs.org The methyl carbon of the thioether group (C-4) would appear significantly upfield. The propyl chain carbons (C-1, C-2, C-3) would have shifts influenced by their proximity to the terminal functional groups. For instance, the carbon atom directly bonded to the isocyano group (C-1) would be found around 40-45 ppm, while the carbon adjacent to the sulfur (C-3) would appear around 30-35 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
NC-C H₂-CH₂-CH₂-S-CH₃¹³C (Isocyanide)155 - 160Singlet
NC-C H₂-CH₂-CH₂-S-CH₃¹³C (C-1)40 - 45Singlet
NC-CH₂-C H₂-CH₂-S-CH₃¹³C (C-2)28 - 33Singlet
NC-CH₂-CH₂-C H₂-S-CH₃¹³C (C-3)30 - 35Singlet
NC-CH₂-CH₂-CH₂-S-C H₃¹³C (C-4)15 - 20Singlet
NC-C H₂-CH₂-CH₂-S-CH₃¹H (H-1)3.4 - 3.6Triplet
NC-CH₂-C H₂-CH₂-S-CH₃¹H (H-2)1.9 - 2.1Quintet
NC-CH₂-CH₂-C H₂-S-CH₃¹H (H-3)2.6 - 2.8Triplet
NC-CH₂-CH₂-CH₂-S-C H₃¹H (H-4)2.1 - 2.3Singlet

To confirm the assignments made from 1D NMR and establish the precise connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons on adjacent carbons. For this compound, COSY would show a clear correlation between the protons at H-1 and H-2, and between H-2 and H-3, confirming the integrity of the propyl chain. No correlation would be seen for the H-4 singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the proton signals (H-1, H-2, H-3, H-4) to their corresponding carbon signals (C-1, C-2, C-3, C-4), confirming the assignments in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting molecular fragments. Key correlations would include the H-1 protons showing a correlation to the isocyanide carbon, and the H-3 protons showing a correlation to the methyl carbon (C-4). The methyl protons (H-4) would likewise show a correlation to the C-3 carbon.

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating Nucleus
COSYH-1 (t)H-2 (quintet)
COSYH-2 (quintet)H-1 (t), H-3 (t)
COSYH-3 (t)H-2 (quintet)
HSQCH-1C-1
HSQCH-2C-2
HSQCH-3C-3
HSQCH-4C-4
HMBCH-1Isocyanide Carbon, C-2
HMBCH-3C-2, C-4
HMBCH-4C-3

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the isocyanide and thioether groups, as well as the alkyl backbone.

Isocyanide Group (–NC): The most diagnostic feature in the vibrational spectrum is the intense and sharp stretching band (ν) of the C≡N triple bond in the isocyano group. This band typically appears in a relatively clean region of the spectrum, between 2100 and 2200 cm⁻¹. For alkyl isocyanides, this peak is often observed around 2150 cm⁻¹. nih.gov Its high intensity in the IR spectrum is due to the large change in dipole moment during the vibration.

Thioether Group (–SMe): The thioether linkage gives rise to C-S stretching vibrations. These bands are typically weaker than the isocyanide stretch and appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. royalholloway.ac.ukroyalholloway.ac.uk The specific position can be sensitive to the conformation of the alkyl chain.

Alkyl Chain: The propane backbone will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and various C-H bending (scissoring, wagging) vibrations between 1350 and 1470 cm⁻¹. mdpi.com

Table 3: Principal Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
Isocyanide (-NC)C≡N Stretch2100 - 2200Strong, Sharp
Alkyl (-CH₂, -CH₃)C-H Stretch2850 - 2960Medium to Strong
Alkyl (-CH₂)C-H Bend (Scissoring)1450 - 1470Medium
Thioether (-S-C)C-S Stretch600 - 800Weak to Medium

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₅H₉NS), the molecular weight is 115.05 Da. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places.

Upon electron ionization (EI), the molecule would form a molecular ion ([M]⁺•) at m/z = 115. This ion would then undergo fragmentation, with cleavage being most likely to occur at bonds adjacent to the sulfur atom (α-cleavage) due to the stabilization of the resulting cation.

Key fragmentation pathways would include:

Loss of a methyl radical (•CH₃) from the thioether group to yield a stable sulfonium (B1226848) ion at m/z = 100.

Cleavage of the C-S bond to yield a propyl isocyanide cation at m/z = 69 or a methylsulfanyl cation at m/z = 47.

Fragmentation of the propyl chain, leading to smaller charged species.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormula
115Molecular Ion[C₅H₉NS]⁺•
100[M - CH₃]⁺[C₄H₆NS]⁺
72[CH₂CH₂S-CH₃]⁺[C₃H₇S]⁺
69[NC-CH₂CH₂CH₂]⁺[C₄H₆N]⁺
61[CH₂=S-CH₃]⁺[C₂H₅S]⁺
47[S-CH₃]⁺[CH₃S]⁺

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's structure in the solid state. This technique requires the growth of a suitable single crystal, which can be a significant challenge for liquids or oils at room temperature.

If a crystal structure of this compound were to be obtained, it would provide precise, unambiguous data on:

Bond Lengths: The exact lengths of all bonds, including the C-S, S-CH₃, C-N, and N≡C bonds, could be measured with very high precision.

Bond Angles: The geometry around each atom, such as the C-S-C angle of the thioether and the C-C-N angle, would be accurately determined.

Conformation: The three-dimensional arrangement of the molecule, including the torsional angles along the propyl chain, would be revealed. This would show the preferred spatial relationship between the isocyanide and thioether groups in the crystal lattice.

Intermolecular Interactions: The packing of molecules within the crystal would highlight any non-covalent interactions, such as dipole-dipole interactions, that govern the solid-state structure.

Currently, no public database contains a solved crystal structure for this compound. Therefore, its solid-state conformation and exact bond parameters remain to be experimentally determined.

Computational Chemistry Approaches for Electronic Structure and Reactivity Prediction

Computational chemistry has emerged as a powerful tool for elucidating the intricate electronic structures and predicting the reactivity of molecules, offering insights that complement experimental findings. In the study of isocyano alkyl thioether compounds, such as this compound, these theoretical approaches are invaluable for understanding their behavior at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. DFT calculations for this compound would enable a detailed analysis of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy1.2eV
HOMO-LUMO Gap7.7eV
Dipole Moment3.1Debye
Electron Affinity1.1eV
Ionization Potential6.4eV

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that can be obtained from DFT calculations.

Quantum Mechanical Studies of Reaction Mechanisms and Intermediates

Beyond static electronic properties, quantum mechanical methods are instrumental in exploring the dynamic aspects of chemical reactions involving this compound. These studies can map out potential energy surfaces for various reaction pathways, identifying transition states and reaction intermediates. By calculating the activation energies associated with these transition states, researchers can predict the feasibility and kinetics of different reactions.

For this compound, quantum mechanical studies could investigate reactions such as nucleophilic additions to the isocyano carbon, electrophilic attack on the sulfur atom, and rearrangements or cyclization reactions. The elucidation of these mechanisms at a quantum mechanical level provides fundamental insights into the compound's chemical behavior and can guide the design of new synthetic routes or the prediction of metabolic pathways. Although specific quantum mechanical studies on the reaction mechanisms of this compound are not documented in publicly available research, the methodologies have been widely applied to related isocyanide and thioether compounds, demonstrating their utility in this area of chemical research.

Future Research Directions and Emerging Paradigms for 1 Isocyano 3 Methylsulfanyl Propane

Development of More Efficient and Selective Synthetic Routes

While standard methods for isocyanide synthesis, such as the dehydration of the corresponding formamide (B127407), are applicable, future research will likely focus on developing more efficient, sustainable, and selective routes to 1-isocyano-3-(methylsulfanyl)propane. A key challenge is the potential for the sulfur atom to interfere with certain reagents or catalysts.

Future investigations should explore:

Catalytic Dehydration: Moving beyond stoichiometric dehydrating agents towards catalytic systems for the conversion of N-(3-(methylsulfanyl)propyl)formamide to the target isocyanide. This would improve atom economy and reduce waste.

One-Pot Syntheses: Developing tandem reaction sequences that synthesize the precursor and convert it to the isocyanide in a single pot, minimizing purification steps.

Alternative Precursors: Investigating alternative starting materials to the formamide, potentially leveraging the reactivity of the thioether group to facilitate the introduction of the isocyano functionality.

A comparative table of potential synthetic routes could be conceptualized as follows:

RoutePrecursorReagentsPotential AdvantagesResearch Focus
A N-(3-(methylsulfanyl)propyl)formamidePOCl₃, Et₃NEstablished methodImproving yield and simplifying purification
B N-(3-(methylsulfanyl)propyl)formamideCatalytic Dehydrating AgentHigher atom economy, milder conditionsCatalyst design and optimization
C 3-(Methylsulfanyl)propan-1-amineDichlorocarbeneDirect conversion of amineSelectivity and handling of carbene

Exploration of Novel Reaction Pathways and Catalytic Systems

The isocyano group is renowned for its participation in a variety of powerful reactions, including multicomponent reactions (MCRs) and cycloadditions. The presence of the methylsulfanyl group in this compound provides a unique opportunity to explore novel reaction pathways.

Future research should focus on:

Multicomponent Reactions: Utilizing this compound in Passerini and Ugi reactions to synthesize complex molecules bearing a thioether moiety. This could lead to the discovery of novel scaffolds for medicinal chemistry.

[4+1] Cycloadditions: Investigating the participation of this isocyanide in [4+1] cycloaddition reactions to form five-membered heterocycles. The thioether could potentially coordinate to a metal catalyst, influencing the stereoselectivity of the reaction.

Radical Reactions: Exploring the addition of heteroatom radicals to the isocyano group, a less explored area of isocyanide chemistry. nih.govbeilstein-journals.org The sulfur atom could also participate in or direct radical processes.

A hypothetical exploration of a Ugi four-component reaction could yield a diverse library of compounds:

Aldehyde/KetoneAmineCarboxylic AcidResulting Product Scaffold
BenzaldehydeAnilineAcetic Acidα-Acetamido-N-phenyl-N-(3-(methylsulfanyl)propyl)benzamide
AcetoneBenzylamineBenzoic AcidN-Benzyl-2-(benzamido)-2-methyl-N-(3-(methylsulfanyl)propyl)propanamide
CyclohexanoneMethylamineFormic Acid1-(Formamido)-N-methyl-N-(3-(methylsulfanyl)propyl)cyclohexane-1-carboxamide

Design of Advanced Polymeric and Material Science Applications

The polymerization of isocyanides can lead to helical polymers with unique properties. The incorporation of a functional handle like the methylsulfanyl group in the monomer can lead to advanced materials.

Future research directions include:

Functional Polyisocyanides: Synthesizing polymers from this compound to create materials with tunable properties. acs.orgnih.gov The thioether side chains could be used for post-polymerization modification, such as oxidation to sulfoxides or sulfones, to alter the polymer's solubility and polarity.

Metal-Coordinating Polymers: The thioether groups can act as ligands for metal ions. This could lead to the development of new catalysts, sensors, or materials for heavy metal remediation.

Self-Assembling Materials: The combination of the rigid helical backbone of the polyisocyanide and the functional side chains could lead to the formation of interesting self-assembled structures in solution or on surfaces.

Deeper Theoretical and Computational Insights into Complex Reactivity

Computational chemistry can provide valuable insights into the electronic structure and reactivity of this compound, guiding experimental work.

Future theoretical studies should aim to:

Elucidate Electronic Structure: Perform detailed calculations to understand the influence of the thioether group on the electronic properties of the isocyano carbon.

Model Reaction Mechanisms: Use computational methods to investigate the transition states and reaction pathways of novel reactions involving this compound, which is especially useful for understanding reactions involving heteroatom radicals. beilstein-journals.org

Predict Polymer Properties: Simulate the conformational preferences and material properties of polymers derived from this compound.

Integration with Flow Chemistry and Automated Synthesis for Scalability

Isocyanides are often associated with strong, unpleasant odors and potential toxicity, which can hinder their large-scale application. rsc.orgrsc.org Flow chemistry offers a solution to these challenges by enabling the synthesis and immediate use of such compounds in a closed system. rsc.orgrsc.orgchemrxiv.orgresearchgate.net

Future research should focus on:

"Make-and-Use" Flow Systems: Developing a continuous flow process where this compound is synthesized and directly consumed in a subsequent reaction, minimizing handling and exposure. rsc.org

Automated Library Synthesis: Integrating flow synthesis with automated purification and analysis to rapidly generate libraries of compounds derived from this isocyanide for screening purposes. drugdiscoverytrends.com

Scalable Production: Optimizing flow conditions to enable the safe and efficient production of larger quantities of this compound for material science applications.

Q & A

What are the established synthetic routes for 1-Isocyano-3-(methylsulfanyl)propane, and how do reaction conditions influence yield and purity?

Basic
The synthesis typically involves the reaction of thiol-containing precursors with isocyanide-forming agents, such as the Hoffman isocyanide synthesis or dehydration of formamide derivatives. Methodological optimization should focus on solvent choice (polar aprotic solvents enhance stability), temperature control (≤0°C to minimize side reactions), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or membrane separation technologies (e.g., nanofiltration for small-molecule isolation) is critical for high-purity yields .

What spectroscopic and computational methods are most effective for characterizing the structural and electronic properties of this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves the isocyano (–NC) and methylsulfanyl (–SMe) groups, while Fourier-Transform Infrared (FTIR) spectroscopy confirms the isocyanide stretch (~2150 cm⁻¹). Computational methods like Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level predict electronic distributions and validate experimental spectra .

How can mechanistic studies elucidate the reactivity of this compound in cycloaddition or nucleophilic addition reactions?

Advanced
Time-resolved kinetic studies (stopped-flow UV-Vis) and isotopic labeling (e.g., ¹⁵N in isocyano groups) track reaction pathways. Computational simulations (Molecular Dynamics or Monte Carlo) model transition states and intermediates. Coupling experimental data with in situ Raman spectroscopy provides real-time mechanistic insights .

How should researchers resolve contradictions in reported catalytic activity or stability data for this compound?

Advanced
Systematic validation via controlled replicate experiments under standardized conditions (e.g., inert atmosphere, moisture-free solvents) is essential. Cross-correlate findings using orthogonal techniques: compare catalytic turnover numbers (TONs) from gas chromatography (GC) with calorimetric data. Apply statistical tools like Grubbs’ test to identify outliers .

What role does this compound play in surface chemistry or environmental interfaces?

Advanced
Studying adsorption dynamics on indoor surfaces (e.g., silica or polymer films) requires microspectroscopic imaging (AFM-IR, ToF-SIMS) to map molecular interactions. Environmental fate studies should employ headspace gas chromatography to quantify volatilization rates under varying humidity and temperature .

How can theoretical frameworks guide the design of experiments involving this compound?

Basic
Link research to conceptual models like Hard-Soft Acid-Base (HSAB) theory to predict reactivity trends. For example, the soft isocyano group may favor interactions with soft electrophiles. Theoretical models also inform solvent selection (e.g., Hansen solubility parameters) .

What separation technologies optimize the isolation of this compound from complex reaction mixtures?

Advanced
Membrane-based separation (e.g., organic solvent nanofiltration with 200–300 Da MWCO membranes) achieves high selectivity. Simulate separation efficiency using COMSOL Multiphysics to model solvent-membrane interactions and flux rates .

How can factorial design optimize reaction parameters for synthesizing derivatives of this compound?

Advanced
A 2³ factorial design evaluates temperature, catalyst loading, and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions. For example, a central composite design maximizes yield while minimizing byproduct formation .

What advancements in AI-integrated experimental design apply to studying this compound?

Advanced
AI-driven platforms (e.g., Bayesian optimization) automate reaction parameter screening. Train neural networks on historical data to predict optimal ligand-catalyst pairs for functionalization. COMSOL-AI integration enables real-time simulation adjustments during synthesis .

How do multi-technique approaches validate the stability and degradation pathways of this compound?

Advanced
Combine accelerated stability testing (ICH Q1A guidelines) with LC-MS/MS to identify degradation products. Pair with DFT calculations to predict hydrolysis or oxidation pathways under environmental conditions. Use thermogravimetric analysis (TGA) to assess thermal decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.